![molecular formula C19H28N6O4 B2524115 8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896312-24-6](/img/structure/B2524115.png)
8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a type of modified nucleoside, which are often used in antisense oligonucleotides (ASOs). ASOs are a promising novel drug modality that aims to address unmet medical needs . They are the most advanced class within the RNA-based therapeutics field .
Synthesis Analysis
Alkylation of adenosine and 2-aminoadenosine was studied in dimethylsulfoxide with application of 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent and t-BuOK, KOH, and NaH as bases under mild heating . Using new reaction conditions, the improved synthesis of 2’-O-MOE-purine derivatives is described .Chemical Reactions Analysis
ASOs require chemical modifications to be sufficiently active in vivo . The first-generation antisense technique was introduced by Eckstein and colleagues in the late 1960s . This group replaced one of the non-bridging oxygen atoms in the phosphate backbone of an oligo with a sulfur atom .科学的研究の応用
Antiviral Therapeutics
- RNA Interference (RNAi): 2’-O-MOE-purine derivatives have been explored as potential building blocks for RNAi-based therapeutics. Their modified ribose backbone enhances stability and specificity, making them suitable for designing small interfering RNAs (siRNAs) or antisense oligonucleotides targeting viral RNA sequences .
- Antiviral Drug Development: Researchers investigate 2’-O-MOE-purine analogs as antiviral agents. Their ability to selectively bind to viral RNA structures or proteins may inhibit viral replication or translation .
Gene Expression Modulation
- Splice-Switching Oligonucleotides (SSOs): 2’-O-MOE-purine derivatives can be incorporated into SSOs to modulate alternative splicing. By targeting pre-mRNA splice sites, they influence gene expression and protein isoform production .
- mRNA Stabilization: These modified nucleosides enhance mRNA stability, which is crucial for gene therapy and protein replacement strategies .
RNA Vaccines
- Messenger RNA (mRNA) Vaccines: 2’-O-MOE-purine modifications improve the stability and immunogenicity of mRNA vaccines. They enhance translation efficiency and reduce innate immune activation, contributing to the success of vaccines like those against COVID-19 .
Chemical Biology and Structural Studies
- Probing RNA Structures: Researchers use 2’-O-MOE-purine analogs as chemical probes to study RNA folding, interactions, and secondary structures. These derivatives provide valuable insights into RNA function and dynamics .
- X-ray Crystallography and NMR Studies: Incorporating 2’-O-MOE-purine into RNA sequences allows researchers to obtain high-resolution structural information, aiding drug design and understanding RNA-protein interactions .
Pharmacokinetics and Drug Delivery
- Cellular Uptake: These derivatives exhibit efficient cellular uptake, making them promising candidates for targeted drug delivery .
Diagnostic Applications
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been studied for their interaction with adenosine and 2-aminoadenosine .
Mode of Action
It is known that the compound’s morpholino functionality can be used to bind to rna or other therapeutics .
Biochemical Pathways
Similar compounds have been shown to interact with the nucleotide salvage pathway .
Pharmacokinetics
Similar 2’-o-(2-methoxyethyl) modified oligonucleotides have been shown to be resistant to nuclease metabolism in both plasma and tissue .
Result of Action
Similar compounds have been shown to increase rna-binding affinity .
Action Environment
Similar compounds have been shown to maintain favorable pharmacokinetics and tissue distribution properties .
特性
IUPAC Name |
6-(2-methoxyethyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O4/c1-13-14(2)25-15-16(20-18(25)23(13)9-10-28-4)21(3)19(27)24(17(15)26)6-5-22-7-11-29-12-8-22/h5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMGKAVPWNHTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCN4CCOCC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。